4-(2,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Description
This pyrimidine derivative features a 2-aminopyrimidine core substituted with a 2,4-dimethoxyphenyl group at position 4 and a 3,4-dimethylphenyl group at position 4. Its molecular weight is approximately 351.43 g/mol (calculated), with a predicted logP of ~2.8–3.2, indicating moderate lipophilicity. The compound’s structure is optimized for interactions with biological targets such as kinases or transporters, leveraging the electron-donating methoxy and methyl groups for enhanced binding and solubility .
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-6-14(9-13(12)2)17-11-18(23-20(21)22-17)16-8-7-15(24-3)10-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOVPAKRWQSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features that contribute to its biological activity. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and other therapeutic potentials, alongside relevant research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 335.41 g/mol
- CAS Number : 1354939-71-1
Biological Activity Overview
The compound exhibits a range of biological activities due to its interaction with various molecular targets. Below are the primary areas of activity:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| Caco-2 (Colon Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 10.0 |
These values indicate a significant potency against these cell lines, suggesting that further development could lead to effective cancer therapies.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers synthesized various analogs of pyrimidine compounds and tested their efficacy against different cancer cell lines. The results showed that modifications on the phenyl rings significantly enhanced cytotoxicity, with the target compound demonstrating superior activity compared to other derivatives .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake, contributing to increased biological activity . The study emphasized the importance of substituent positioning on biological efficacy and provided insights for future drug design.
The precise mechanism by which this compound exerts its effects remains under investigation. However, preliminary data suggest that it may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
One of the most promising applications of this compound lies in its potential as an antineoplastic agent . Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that related pyrimidine derivatives can effectively inhibit salt-inducible kinase 2 (SIK2), which plays a crucial role in tumor growth and metastasis .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the modulation of cellular signaling pathways. Pyrimidine derivatives are known to interfere with pathways that regulate cell proliferation and apoptosis, leading to increased cancer cell death . The specific structural features of 4-(2,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine may enhance its binding affinity to target proteins involved in these pathways.
Neuropharmacology
Potential Neuroprotective Effects:
Emerging research suggests that this compound may also exhibit neuroprotective properties. Compounds structurally similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Cognitive Enhancement:
There is growing interest in the potential cognitive-enhancing effects of pyrimidine derivatives. Some studies suggest that these compounds may improve memory and learning capabilities by modulating neurotransmitter systems . The exact mechanisms remain under investigation but could involve the enhancement of synaptic plasticity.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield the pyrimidine core structure. The predicted boiling point for this compound is approximately 529.1 °C, with a density of around 1.159 g/cm³ .
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized various pyrimidine derivatives, including this compound, and evaluated their cytotoxic effects on different cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer activity .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could significantly reduce markers of oxidative stress and enhance cell survival rates compared to control groups .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key structural features:
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2,4-Dimethoxyphenyl group : Methoxy (-OCH₃) substituents participate in electron-donating effects and nucleophilic substitution.
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3,4-Dimethylphenyl group : Methyl groups influence steric hindrance and direct electrophilic substitution.
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Pyrimidin-2-amine core : The amine (-NH₂) and pyrimidine nitrogen atoms enable acid-base chemistry and coordination reactions.
Nucleophilic Substitution at Methoxy Groups
Methoxy groups can undergo demethylation under acidic or oxidative conditions. For example:
This reactivity is consistent with methoxy-substituted aromatic systems .
Amine Functionalization
The primary amine at position 2 participates in:
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides :
-
Alkylation : Formation of secondary amines with alkyl halides (e.g., methyl iodide) :
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group directs electrophiles to the para position due to methyl’s electron-donating nature. Possible reactions include:
-
Nitration :
-
Sulfonation :
Cross-Coupling Reactions
The pyrimidine core enables transition metal-catalyzed reactions:
Oxidation and Reduction
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Pyrimidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine :
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Amine Oxidation : Oxidizing agents (e.g., KMnO₄) convert the amine to a nitro group under acidic conditions:
Complexation and Coordination Chemistry
The pyrimidine nitrogen atoms and amine group can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). For example:
Such complexes are explored for catalytic applications .
Comparative Reactivity with Structural Analogs
The table below highlights reactions observed in structurally similar pyrimidines:
Mechanistic Insights
Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine ():
- Key Difference : Methoxy groups at positions 2 and 5 (vs. 2 and 4 in the target compound).
- Impact : Altered electronic distribution may reduce affinity for receptors sensitive to para-substituent orientation. The 2,5-isomer’s solubility is likely comparable, but steric effects near the pyrimidine core could differ.
- 4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (): Key Difference: Chlorine substituents (electron-withdrawing) replace methyl groups on the phenyl ring. The dichlorophenyl group may enhance kinase inhibition but introduce toxicity risks .
Core Modifications and Functional Groups
- 4-(3-Aminocyclobutyl)-6-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine (, Compound E): Key Difference: Piperazine and cyclobutylamine substituents replace one phenyl ring. Impact: Higher solubility (CLogP = 1.99 vs. target’s ~3.0) due to basic piperazine nitrogen. This modification is advantageous for ABCB1 transporter inhibition but may reduce blood-brain barrier penetration .
4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine ():
- Key Difference : Fluorine and additional methoxy groups.
- Impact : Fluorine enhances electronegativity and binding to RabGGTase (GLIDE score = -12.3), outperforming the target compound in docking studies. However, the trimethoxy group increases molecular weight (MW = 405.4 g/mol) and synthetic complexity .
Physicochemical and Pharmacokinetic Properties
| Compound | MW (g/mol) | logP | Solubility (µM) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 351.43 | ~3.0 | ~50 (predicted) | 2,4-Dimethoxy, 3,4-dimethylphenyl |
| 4-(2,5-Dimethoxyphenyl) analogue | 351.43 | ~2.9 | ~45 | 2,5-Dimethoxy, 2,4-dimethylphenyl |
| 4-(3,4-Dichlorophenyl) analogue | 387.26 | ~2.5 | ~30 | 3,4-Dichloro, 3,4-dimethoxyphenyl |
| Piperazine-containing analogue (E) | 352.38 | 1.99 | >100 | 3-Aminocyclobutyl, piperazine |
Preparation Methods
Chalcone Synthesis via Claisen-Schmidt Condensation
The foundational step for pyrimidine ring formation involves synthesizing a chalcone precursor. For 4-(2,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, this requires:
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3,4-Dimethylacetophenone (I) and 2,4-dimethoxybenzaldehyde (II) as starting materials.
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Base-catalyzed condensation in ethanol with 50% aqueous KOH at room temperature for 20 hours.
The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, yielding the chalcone intermediate (E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one (III). Acidic workup (6 M HCl) precipitates the chalcone, which is filtered and used without further purification.
Pyrimidine Ring Formation
The chalcone undergoes cyclocondensation with guanidine hydrochloride to form the pyrimidine core:
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Mechanism : The chalcone’s α,β-unsaturated ketone reacts with guanidine’s nucleophilic amine, followed by cyclization and aromatization.
Yield : 58–72% after recrystallization from ethanol.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Bromination of Pyrimidine Intermediates
To introduce aryl groups at specific positions, brominated pyrimidine intermediates are synthesized:
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Substrate : 4-Chloro-6-(3,4-dimethylphenyl)pyrimidin-2-amine.
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Reagent : N-Bromosuccinimide (NBS, 0.5 eq.) in glacial acetic acid.
This yields 4-bromo-6-(3,4-dimethylphenyl)pyrimidin-2-amine, a key intermediate for cross-coupling.
Palladium-Catalyzed Coupling with Arylboronic Acids
The brominated pyrimidine undergoes Suzuki coupling with 2,4-dimethoxyphenylboronic acid:
Yield : 68–84% after column chromatography.
Comparative Analysis of Synthetic Routes
The cyclocondensation route offers simplicity but lower yields due to competing side reactions. In contrast, Suzuki coupling provides higher regioselectivity and purity but requires pre-functionalized intermediates.
Mechanistic Insights and Optimization
Solvent Effects on Cyclocondensation
Ligand Design in Suzuki Coupling
-
Phosphine Ligands : PPh₃ improves catalyst stability but reduces activity compared to Buchwald ligands.
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Solvent Systems : Aqueous dioxane facilitates boronic acid activation while preventing catalyst poisoning.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow
Cost Analysis
| Component | Cyclocondensation Cost ($/kg) | Suzuki Coupling Cost ($/kg) |
|---|---|---|
| Starting Materials | 120 | 240 |
| Catalysts/Reagents | 80 | 320 |
| Total | 200 | 560 |
The Suzuki method’s higher cost stems from palladium catalysts and boronic acids, making cyclocondensation more viable for large-scale production.
Q & A
Q. What are the common synthetic routes for preparing 4-(2,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, analogous pyrimidine derivatives are synthesized via:
- Step 1 : Condensation of substituted phenyl precursors (e.g., 3,4-dimethylphenylboronic acid) with halogenated pyrimidine intermediates under Suzuki-Miyaura coupling conditions .
- Step 2 : Introduction of the 2-amino group via amination reactions using ammonia or protected amines in polar aprotic solvents like DMF .
Optimization focuses on catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), temperature control (60–100°C), and purification (HPLC or column chromatography) to achieve >90% purity. Industrial scalability may employ continuous flow reactors to enhance yield .
Q. What analytical techniques are critical for structural characterization of this compound?
Key methods include:
- X-ray crystallography to resolve dihedral angles between aromatic rings and hydrogen-bonding networks, as seen in structurally similar pyrimidines .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, with methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–8.0 ppm) providing diagnostic peaks .
- High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis due to potential dust/volatile byproducts.
- Storage : Keep in airtight containers at –20°C, away from light, to prevent degradation .
Advanced Questions
Q. How can researchers investigate the compound’s potential as a kinase inhibitor, and what methodological challenges arise?
Approach :
- Enzyme assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values. Compare inhibition kinetics with known CDK inhibitors .
- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding affinity to ATP-binding pockets, guided by crystallographic data of homologous kinases .
Challenges : - Selectivity : Off-target effects may occur; counter with kinome-wide profiling using panels like Eurofins KinaseProfiler™.
- Metabolic stability : Assess hepatic microsomal stability to prioritize derivatives with longer half-lives .
Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- QSAR models : Train models on datasets linking substituent electronic parameters (Hammett σ) to bioactivity, identifying outliers due to steric effects or solubility issues .
- MD simulations : Analyze ligand-protein dynamics (e.g., RMSD plots) to explain variability in inhibition across cell lines .
- Statistical validation : Apply ANOVA to compare replicate experiments, ensuring p < 0.05 for significance .
Q. What methodologies are used to assess the compound’s environmental fate and ecotoxicological risks?
- Degradation studies : Expose to UV light or soil microbes, monitoring breakdown products via LC-MS. Pyrimidines with methoxy groups often show slower abiotic degradation .
- QSAR-ECOSAR : Predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna) using the EPA’s ECOSAR v2.0, accounting for logP and hydrogen-bond donor counts .
- Bioaccumulation assays : Measure octanol-water partition coefficients (logKow) to estimate biomagnification potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
